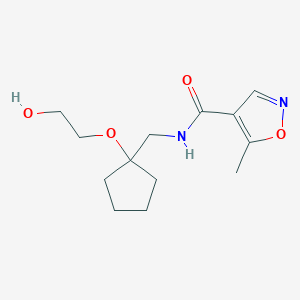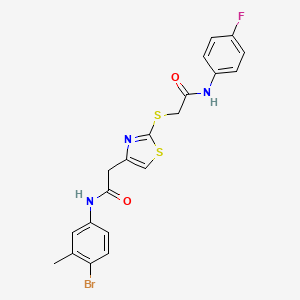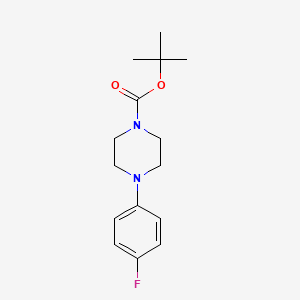
methyl 7-nitro-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-nitro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C9H7N3O4 . It has a molecular weight of 221.17 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for methyl 7-nitro-1H-indazole-5-carboxylate is1S/C9H7N3O4/c1-16-9(13)5-2-6-4-10-11-8(6)7(3-5)12(14)15/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Methyl 7-nitro-1H-indazole-5-carboxylate is a solid compound . It should be stored in a dry environment at a temperature of 2-8°C .Scientific Research Applications
- Indazoles, including methyl 7-nitro-1H-indazole-5-carboxylate, exhibit antimicrobial properties. Researchers have investigated their effects against various bacteria, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . Notably, 2,3-diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole demonstrated high antistaphylococcal activity.
- Indazole-containing compounds find applications as:
- Researchers have developed synthetic strategies for indazoles, including methyl 7-nitro-1H-indazole-5-carboxylate:
- Transition Metal Catalysis : A Cu(OAc)₂-catalyzed method forms 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant. This approach yields a variety of 1H-indazoles in good to excellent yields .
- The Fischer indole synthesis has been employed to create indole derivatives. For instance, optically active cyclohexanone reacted with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) to yield tricyclic indole compounds .
- Methyl 7-nitro-1H-indazole-5-carboxylate (CAS Number: 1823236-18-5) has the linear formula C₉H₇N₃O₄. It is a synthetic compound with potential applications in drug discovery and research .
Antimicrobial Activity
Medicinal Applications
Synthetic Approaches
Fischer Indole Synthesis
Structural Insights
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 7-nitro-1H-indazole-5-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
Indazole derivatives are known to interact with their targets (such as the kinases mentioned above) and modulate their activity . This interaction can lead to changes in the cellular processes regulated by these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect various signaling pathways regulated by these kinases . These pathways could include those involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Given its potential interaction with kinases, it can be inferred that its action may lead to changes in the cellular processes regulated by these targets, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of methyl 7-nitro-1H-indazole-5-carboxylate can be influenced by various environmental factors. These can include factors related to the storage and handling of the compound (such as temperature and light exposure), as well as patient-specific factors (such as age, sex, genetic factors, and health status) .
properties
IUPAC Name |
methyl 7-nitro-1H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-4-10-11-8(6)7(3-5)12(14)15/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTDUYFVOYHADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)
![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)
![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)
![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)


![1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)


![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)